((Cyclopent-3-EN-1-yloxy)methyl)benzene
Overview
Description
((Cyclopent-3-EN-1-yloxy)methyl)benzene: is an organic compound with the molecular formula C12H14O It is characterized by a cyclopentene ring attached to a benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene typically involves the reaction of cyclopent-3-en-1-ol with benzyl bromide in the presence of a base. One common method is as follows:
- Dissolve cyclopent-3-en-1-ol in tetrahydrofuran (THF).
- Add sodium hydride (NaH) to the solution at 0°C and stir for 30 minutes.
- Add benzyl bromide (BnBr) dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: ((Cyclopent-3-EN-1-yloxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Formation of cyclopent-3-en-1-one or benzoic acid derivatives.
Reduction: Formation of ((Cyclopent-3-EN-1-yloxy)methyl)cyclopentane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopentene derivatives.
Medicine: Research into ((Cyclopent-3-EN-1-yloxy)methyl)benzene includes its potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which ((Cyclopent-3-EN-1-yloxy)methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Cyclopent-3-en-1-ol: A precursor in the synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene.
Benzyl bromide: Used in the synthesis process as a reactant.
Cyclopent-3-en-1-one: An oxidation product of this compound.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring and a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
cyclopent-3-en-1-yloxymethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-7,12H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSJNMIPGGUJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.